Cas no 1797017-52-7 (N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide)

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound featuring a benzamide core substituted with a pyridinyloxy group and a chloro-trifluoromethylphenyl moiety. Its molecular structure combines aromatic and heteroaromatic components, contributing to potential applications in agrochemical or pharmaceutical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent may influence electronic properties and binding interactions. The pyridinyloxy linkage introduces additional hydrogen-bonding capacity and conformational flexibility. This compound is of interest in structure-activity relationship studies due to its balanced polarity and steric profile. Suitable for use as an intermediate or reference standard, it requires handling under controlled conditions due to its reactive functional groups.
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide structure
1797017-52-7 structure
Product Name:N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide
CAS No:1797017-52-7
MF:C19H12ClF3N2O2
MW:392.758994102478
CID:6232712
PubChem ID:71809879
Update Time:2025-09-28

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024566216
    • N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(PYRIDIN-2-YLOXY)BENZAMIDE
    • 1797017-52-7
    • F6445-0038
    • N-[2-chloro-5-(trifluoromethyl)phenyl]-3-pyridin-2-yloxybenzamide
    • N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide
    • Inchi: 1S/C19H12ClF3N2O2/c20-15-8-7-13(19(21,22)23)11-16(15)25-18(26)12-4-3-5-14(10-12)27-17-6-1-2-9-24-17/h1-11H,(H,25,26)
    • InChI Key: GNEAIVOAJUFNOK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(F)(F)F)=CC=1NC(C1C=CC=C(C=1)OC1C=CC=CN=1)=O

Computed Properties

  • Exact Mass: 392.0539398g/mol
  • Monoisotopic Mass: 392.0539398g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 51.2Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6445-0038-2μmol
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yloxy)benzamide
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Additional information on N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide (CAS No. 1797017-52-7): A Comprehensive Overview

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide (CAS No. 1797017-52-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, often referred to by its systematic name, belongs to the class of benzamides and is characterized by the presence of a chlorinated and trifluoromethylated phenyl group, as well as a pyridinyl ether moiety. These functional groups contribute to its distinct chemical and biological properties, making it a valuable candidate for various research and development activities.

The molecular structure of N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide (CAS No. 1797017-52-7) is composed of a benzamide core with a substituted phenyl ring and a pyridine ring. The chloro and trifluoromethyl groups on the phenyl ring enhance the compound's lipophilicity and stability, while the pyridinyl ether moiety imparts additional functionality and reactivity. These features collectively influence the compound's pharmacokinetic and pharmacodynamic profiles, making it an attractive target for drug discovery.

Recent studies have explored the potential of N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway. This makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves targeting specific proteins involved in cell survival and proliferation, such as Bcl-2 family proteins and cyclin-dependent kinases.

The pharmacokinetic properties of N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide have been extensively studied to optimize its therapeutic potential. In preclinical models, this compound has shown favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its high lipophilicity facilitates efficient cellular uptake, while its metabolic stability ensures prolonged bioavailability. These properties are crucial for achieving effective concentrations at target sites without causing significant toxicity.

To further enhance the therapeutic efficacy of N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide, researchers have explored various formulation strategies. For example, nanoparticle-based delivery systems have been developed to improve solubility and target specificity. These formulations can enhance drug delivery to specific tissues or cells, thereby reducing systemic side effects and improving treatment outcomes.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide in human subjects. Preliminary results from phase I trials have shown that this compound is well-tolerated at therapeutic doses and exhibits promising therapeutic effects in patients with inflammatory diseases and certain types of cancer. Ongoing phase II trials aim to further validate these findings and determine optimal dosing regimens.

In conclusion, N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide (CAS No. 1797017-52-7) represents a promising compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. As research continues to advance, this compound holds significant potential for addressing unmet medical needs in various disease areas.

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